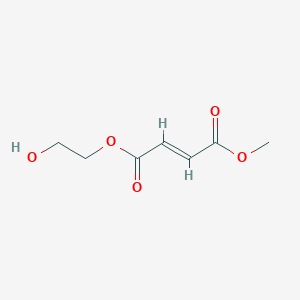

2-Hydroxyethyl methyl fumarate

Description

2-Hydroxyethyl methyl fumarate (HEMF) is a fumaric acid ester derivative with the molecular formula C₆H₈O₅ (inferred from structural analogs). Diroximel fumarate, for instance, is a prodrug of monomethyl fumarate (MMF) used in treating relapsing multiple sclerosis (MS) . Its molecular formula (C₁₁H₁₃NO₆, molecular weight: 255.22 g/mol) includes a 2-(2,5-dioxopyrrolidin-1-yl)ethyl group attached to methyl fumarate, enhancing gastrointestinal tolerability compared to older fumarates like dimethyl fumarate (DMF) .

HEMF is hypothesized to exhibit similar reactivity due to its ester and hydroxyl groups, enabling participation in polymerization or metabolic activation. Its primary applications lie in pharmaceutical formulations and polymer chemistry, though specific industrial uses are less documented in the provided evidence.

Properties

CAS No. |

16062-94-5 |

|---|---|

Molecular Formula |

C7H10O5 |

Molecular Weight |

174.15 g/mol |

IUPAC Name |

4-O-(2-hydroxyethyl) 1-O-methyl (E)-but-2-enedioate |

InChI |

InChI=1S/C7H10O5/c1-11-6(9)2-3-7(10)12-5-4-8/h2-3,8H,4-5H2,1H3/b3-2+ |

InChI Key |

GCTWZXLKCMVCKS-NSCUHMNNSA-N |

Isomeric SMILES |

COC(=O)/C=C/C(=O)OCCO |

Canonical SMILES |

COC(=O)C=CC(=O)OCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenedioic acid (2E)-, 2-hydroxyethyl methyl ester typically involves the esterification of fumaric acid with methanol and 2-hydroxyethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants at elevated temperatures to drive the esterification process to completion.

Industrial Production Methods

In industrial settings, the production of 2-Butenedioic acid (2E)-, 2-hydroxyethyl methyl ester can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The process involves the continuous feeding of fumaric acid, methanol, and 2-hydroxyethanol into the reactor, along with the acid catalyst. The product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Butenedioic acid (2E)-, 2-hydroxyethyl methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted esters or amides.

Scientific Research Applications

2-Butenedioic acid (2E)-, 2-hydroxyethyl methyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Butenedioic acid (2E)-, 2-hydroxyethyl methyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release fumaric acid and corresponding alcohols, which can then participate in metabolic pathways. The compound’s effects are mediated through its ability to modify proteins and enzymes, influencing cellular processes and biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares HEMF with structurally or functionally related fumarate esters, emphasizing molecular properties, applications, and toxicity profiles.

Structural and Functional Differences

- Ester Group Modifications: HEMF and diroximel fumarate both feature hydroxyl-containing ester groups, enhancing water solubility compared to DMF. Diroximel’s pyrrolidinone moiety reduces gastrointestinal side effects, a critical advantage in MS therapy . 2-Ethylhexyl fumarate’s bulky alkyl chain improves hydrophobicity, making it suitable for coatings , while DMF’s small methyl groups facilitate rapid hydrolysis to MMF .

Toxicity and Safety :

Pharmacokinetic and Metabolic Profiles

- Diroximel Fumarate : Converts to MMF in the gut, with renal impairment necessitating dose adjustments due to metabolite accumulation (e.g., 2-hydroxyethyl succinimide) .

- DMF : Faster hydrolysis to MMF results in higher peak plasma concentrations, correlating with increased gastrointestinal distress .

Research Findings and Industrial Relevance

- Industrial vs. Therapeutic Use : While pharmaceutical fumarates prioritize metabolic activation (e.g., MMF release), industrial analogs like 2-ethylhexyl fumarate emphasize physical properties (e.g., viscosity, stability) .

Biological Activity

2-Hydroxyethyl methyl fumarate (HEMF) is a fumarate derivative that has garnered attention for its potential therapeutic applications, particularly in the treatment of autoimmune diseases and neuroprotection. This article explores the biological activity of HEMF, focusing on its mechanisms of action, therapeutic implications, and supporting research findings.

The biological activity of HEMF is primarily mediated through several key pathways:

- Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activation : HEMF activates the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. Upon activation, Nrf2 translocates to the nucleus and induces the expression of various antioxidant genes, enhancing cellular resilience against oxidative damage .

- Inhibition of Pro-Inflammatory Signaling : HEMF exhibits immunomodulatory effects by inhibiting pro-inflammatory cytokines and promoting the differentiation of regulatory T cells (Tregs) over Th1 and Th17 cells. This shift helps to mitigate inflammatory responses in autoimmune conditions .

- Hydroxycarboxylic Acid Receptor 2 (HCAR2) Interaction : HEMF interacts with HCAR2, which is implicated in anti-inflammatory responses. This interaction reduces immune cell infiltration and modulates chemotaxis, further contributing to its therapeutic effects .

Therapeutic Applications

HEMF has shown promise in various therapeutic contexts:

- Multiple Sclerosis and Psoriasis : Similar to its analogs like dimethyl fumarate (DMF), HEMF has been investigated for its efficacy in treating multiple sclerosis and psoriasis due to its anti-inflammatory and neuroprotective properties .

- Cerebral Ischemia-Reperfusion Injury : Research indicates that HEMF can reduce neurological deficits and cell death following ischemic events by activating the Nrf2 pathway, thereby protecting neuronal cells from oxidative stress .

Case Studies

Several studies highlight the effectiveness of HEMF:

- A study demonstrated that administration of HEMF significantly reduced infarct volume and brain edema in a mouse model of transient focal brain ischemia. The protective effects were found to be dependent on the Nrf2 pathway, emphasizing the importance of this mechanism in neuroprotection .

- Another investigation into the immunomodulatory effects of fumarates revealed that HEMF could effectively shift immune responses from pro-inflammatory to anti-inflammatory profiles in models of autoimmune diseases, showcasing its potential as a therapeutic agent .

Research Findings

A summary of key research findings regarding HEMF is presented in the table below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.